![molecular formula C11H15Cl2N B2708139 N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine CAS No. 893577-89-4](/img/structure/B2708139.png)
N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine
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Overview
Description
The compound “METHYL N-(3,4-DICHLOROPHENYL)-N-HYDROXYCARBAMATE” has a linear formula of C8H7Cl2NO3 and a molecular weight of 236.056 . Another compound, “METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE”, has a linear formula of C8H7Cl2NO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. For “METHYL N-(3,4-DICHLOROPHENYL)-N-HYDROXYCARBAMATE”, the molecular weight is 236.056 . For “METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE”, the molecular weight is 220.056 .Scientific Research Applications
Expedient Synthesis of N-Methyl- and N-Alkylamines
The development of cost-effective methods for the synthesis of N-methyl- and N-alkylamines is crucial due to their extensive use in life-science molecules. A study by Senthamarai et al. (2018) discusses an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process allows for the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and drug molecules, highlighting the importance of such compounds in regulating molecular activities (Senthamarai et al., 2018).
Catalytic Amination of Biomass-Based Alcohols
Amines play a pivotal role in the chemical industry, and their synthesis often involves ammonia. An alternative method involves the catalytic amination of biomass-based alcohols, presenting an environmentally friendly approach. Pera‐Titus and Shi (2014) discuss various processes, including hydroamination and reductive amination, that have been developed for amine synthesis, offering insights into sustainable chemical production (Pera‐Titus & Shi, 2014).
Oxidation Products of Antioxidants
Rapta et al. (2009) investigate the oxidation of N,N′-substituted p-phenylenediamines, significant in the rubber industry as antioxidants. Their study provides electrochemical and spectroscopic insights into the formation of oxidation products, which are crucial for understanding the stability and degradation of these materials (Rapta et al., 2009).
Synthesis of Aromatic Poly(Amine-Imide)s
The synthesis of aromatic poly(amine-imide)s with pendent triphenylamine units demonstrates the application of N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine in material science. Cheng et al. (2005) elaborate on the preparation of these polymers, which exhibit good solubility, thermal stability, and electrochromic characteristics, suggesting their potential in electronic applications (Cheng et al., 2005).
Continuous Chemoselective Methylation
Oku et al. (2004) explore the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. This method signifies advancements in the chemoselectivity of methylation reactions, pivotal for the synthesis of N-methylated amino alcohols and diamines, showcasing the chemical versatility of amines in synthesis processes (Oku et al., 2004).
Mechanism of Action
Target of Action
The primary target of the compound N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine is the transient receptor potential channels . These channels play a crucial role in various physiological processes, including sensory perception and cellular responses to environmental changes .
Mode of Action
N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine interacts with its targets by binding to the transient receptor potential channels, thereby influencing the flow of ions across the cell membrane . This interaction results in changes in cellular excitability and signal transduction, affecting various cellular functions .
Result of Action
The molecular and cellular effects of N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine’s action are largely dependent on its interaction with transient receptor potential channels . By influencing these channels, the compound can affect cellular excitability and signal transduction, leading to changes in various cellular functions .
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWPKCAVUSXFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl[(3,4-dichlorophenyl)methyl]amine |
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